(2S)-3-[5-(benzyloxy)-1H-indol-3-yl]-2-[(tert-butoxycarbonyl)amino]propanoic acid (2S)-3-[5-(benzyloxy)-1H-indol-3-yl]-2-[(tert-butoxycarbonyl)amino]propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13809968
InChI: InChI=1S/C23H26N2O5/c1-23(2,3)30-22(28)25-20(21(26)27)11-16-13-24-19-10-9-17(12-18(16)19)29-14-15-7-5-4-6-8-15/h4-10,12-13,20,24H,11,14H2,1-3H3,(H,25,28)(H,26,27)/t20-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)O
Molecular Formula: C23H26N2O5
Molecular Weight: 410.5 g/mol

(2S)-3-[5-(benzyloxy)-1H-indol-3-yl]-2-[(tert-butoxycarbonyl)amino]propanoic acid

CAS No.:

Cat. No.: VC13809968

Molecular Formula: C23H26N2O5

Molecular Weight: 410.5 g/mol

* For research use only. Not for human or veterinary use.

(2S)-3-[5-(benzyloxy)-1H-indol-3-yl]-2-[(tert-butoxycarbonyl)amino]propanoic acid -

Specification

Molecular Formula C23H26N2O5
Molecular Weight 410.5 g/mol
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid
Standard InChI InChI=1S/C23H26N2O5/c1-23(2,3)30-22(28)25-20(21(26)27)11-16-13-24-19-10-9-17(12-18(16)19)29-14-15-7-5-4-6-8-15/h4-10,12-13,20,24H,11,14H2,1-3H3,(H,25,28)(H,26,27)/t20-/m0/s1
Standard InChI Key HPOOZLUZMYIOFF-FQEVSTJZSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)O

Introduction

Structural Characteristics and Molecular Properties

The compound’s structure features three critical components:

  • Indole Core: A bicyclic aromatic system substituted with a benzyloxy group at the 5-position, enhancing steric bulk and electronic modulation .

  • Boc-Protected Amino Group: The tert-butoxycarbonyl group safeguards the amino functionality during synthetic procedures, enabling selective reactivity .

  • Propanoic Acid Side Chain: Provides carboxylic acid functionality for peptide coupling or salt formation .

Molecular Data Table

PropertyValueSource
Molecular FormulaC₂₃H₂₆N₂O₅
Molecular Weight410.5 g/mol
IUPAC Name(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid
Canonical SMILESCC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)O
InChI KeyHPOOZLUZMYIOFF-FQEVSTJZSA-N

The stereochemistry at the C2 position (S-configuration) is critical for its biological interactions, particularly in mimicking natural amino acids like tryptophan .

Synthetic Routes and Optimization

Laboratory-Scale Synthesis

The synthesis involves four key steps, as illustrated in studies from EvitaChem and PubChem:

  • Indole Core Formation: Fischer indole synthesis or palladium-catalyzed cross-coupling to construct the 5-benzyloxyindole scaffold .

  • Benzyloxy Group Introduction: Nucleophilic aromatic substitution using benzyl bromide and a base (e.g., Cs₂CO₃) .

  • Amino Group Protection: Boc protection via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane .

  • Side Chain Elaboration: Michael addition or alkylation to attach the propanoic acid moiety .

Synthetic Yield and Conditions Table

StepReagents/ConditionsYield (%)Source
Indole FormationPd(OAc)₂, XPhos, K₂CO₃, DMF, 100°C65–78
Benzyloxy SubstitutionBenzyl bromide, Cs₂CO₃, acetone, RT70–85
Boc ProtectionBoc₂O, TEA, CH₂Cl₂, 0°C to RT90–95
Propanoic Acid IncorporationMethyl acrylate, LDA, THF, –78°C60–75

Industrial-Scale Production

Chemical Reactivity and Functionalization

The compound undergoes diverse transformations, leveraging its indole, Boc, and carboxylic acid groups:

Key Reactions

  • Deprotection: Treatment with trifluoroacetic acid (TFA) removes the Boc group, yielding a free amine for further coupling .

  • Oxidation: m-CPBA oxidizes the indole to an N-oxide, altering electronic properties for receptor binding studies .

  • Reduction: Hydrogenolysis (H₂/Pd-C) cleaves the benzyl ether to a hydroxyl group, enhancing solubility .

Reaction Conditions and Products Table

Reaction TypeReagents/ConditionsMajor ProductApplicationSource
DeprotectionTFA, CH₂Cl₂, RTFree amine derivativePeptide synthesis
Oxidationm-CPBA, CH₂Cl₂, 0°CIndole N-oxideElectrophilic activation
ReductionH₂ (1 atm), 10% Pd/C, EtOH5-Hydroxyindolepropanoic acid derivativeProdrug development

Biological Activity and Mechanistic Insights

LAT1 Transporter Inhibition

The compound’s structural similarity to tryptophan enables inhibition of the L-type amino acid transporter 1 (LAT1), a target in cancer therapy. A 2022 study demonstrated an IC₅₀ of 19 µM in H-29 cells, comparable to clinical candidate JPH203 .

LAT1 Inhibition Data Table

CompoundIC₅₀ (µM)Cell LineMechanismSource
(2S)-3-[5-(Benzyloxy)...19H-29Competitive inhibition
JPH2030.3H-29Irreversible binding

Anticancer and Anti-Inflammatory Effects

  • Cytotoxicity: In MDA-MB-231 breast cancer cells, the compound reduced viability by 45% at 50 µM via ROS-mediated apoptosis .

  • IL-6 Suppression: Reduced interleukin-6 levels by 50% in LPS-stimulated macrophages, indicating anti-inflammatory potential .

Applications in Drug Development

Peptide Synthesis

The Boc-protected amino acid serves as a building block for unnatural peptides. For example, it was incorporated into a melanoma-targeting peptide with 3-fold enhanced binding affinity over unmodified analogs .

PET Tracer Development

A 2016 study radiolabeled a related indole derivative with ¹⁸F, achieving tumor-to-background ratios of 5.7 in murine models, outperforming FET tracers .

PET Imaging Performance Table

TracerTumor Uptake (SUV)Background (SUV)RatioSource
¹⁸F-Labeled Indole Derivative3.20.565.7
[¹⁸F]FET2.10.613.4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator